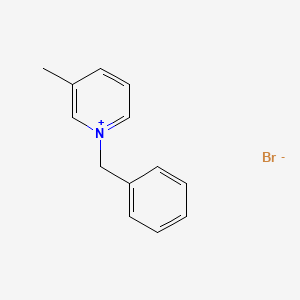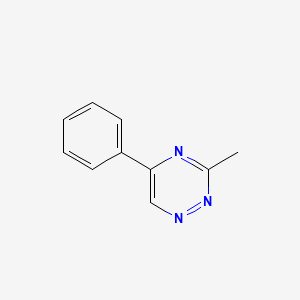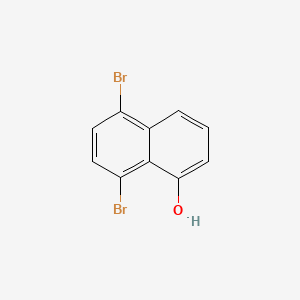
5,8-Dibromo-1-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-1-naphthalenol is an organic compound with the molecular formula C10H6Br2O It is a derivative of 1-naphthalenol, where two bromine atoms are substituted at the 5th and 8th positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-1-naphthalenol typically involves the bromination of 1-naphthalenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure selective bromination at the 5th and 8th positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dibromo-1-naphthalenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form 1-naphthalenol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like zinc (Zn) in acetic acid or catalytic hydrogenation.
Major Products:
Substitution: Various substituted naphthalenols depending on the nucleophile used.
Oxidation: Naphthoquinones.
Reduction: 1-naphthalenol.
Applications De Recherche Scientifique
5,8-Dibromo-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-1-naphthalenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
1-Naphthalenol: The parent compound without bromine substitutions.
2,3-Dibromo-1-naphthalenol: Another brominated derivative with substitutions at different positions.
1,4-Dibromo-2-naphthol: A structurally similar compound with bromine atoms at the 1st and 4th positions.
Uniqueness: 5,8-Dibromo-1-naphthalenol is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
58877-89-7 |
|---|---|
Formule moléculaire |
C10H6Br2O |
Poids moléculaire |
301.96 g/mol |
Nom IUPAC |
5,8-dibromonaphthalen-1-ol |
InChI |
InChI=1S/C10H6Br2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5,13H |
Clé InChI |
BOKSSGFSLPQPHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



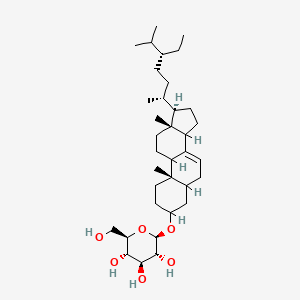
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)

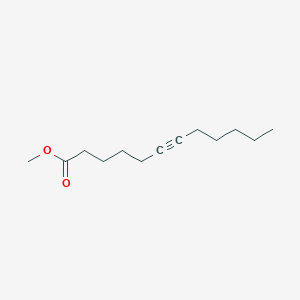
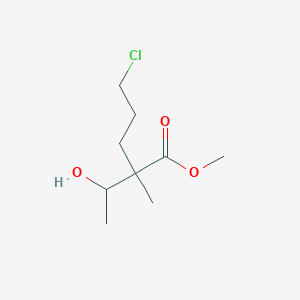
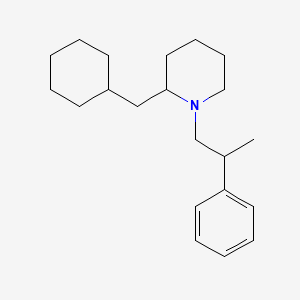
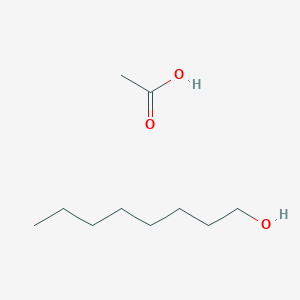
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
